molecular formula C7H11IO2 B13470463 5-(Iodomethyl)-3,3-dimethyloxolan-2-one CAS No. 90897-98-6

5-(Iodomethyl)-3,3-dimethyloxolan-2-one

Cat. No.: B13470463
CAS No.: 90897-98-6
M. Wt: 254.07 g/mol
InChI Key: QNRCAWDIWXOKGB-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-3,3-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group attached to a dimethyloxolanone ring. It is a versatile intermediate used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the product lactone . This method is preferred due to the optimal entropic and enthalpic parameters of activation for forming five-membered rings.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ethyl acetate as a solvent and sodium iodide as a reagent in a reflux setup for about 6 hours is a common approach .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiocyanate ions, carboxylates.

    Solvents: Ethyl acetate, acetonitrile.

    Reaction Conditions: Reflux, room temperature, or slightly elevated temperatures.

Major Products Formed

Scientific Research Applications

5-(Iodomethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one involves the formation of a cyclic iodonium intermediate, which is then attacked by nucleophiles such as carboxylate groups. This leads to the formation of lactones, which are five-membered rings favored due to their optimal entropic and enthalpic parameters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Iodomethyl)-3,3-dimethyloxolan-2-one is unique due to its specific ring structure and the presence of both iodomethyl and dimethyloxolanone groups, which confer distinct reactivity and stability compared to simpler iodomethyl compounds.

Properties

IUPAC Name

5-(iodomethyl)-3,3-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRCAWDIWXOKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520208
Record name 5-(Iodomethyl)-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90897-98-6
Record name 5-(Iodomethyl)-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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